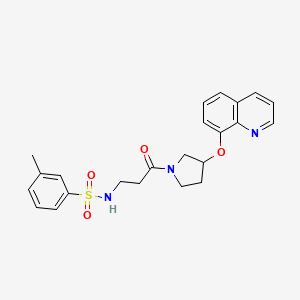

3-methyl-N-(3-oxo-3-(3-(quinolin-8-yloxy)pyrrolidin-1-yl)propyl)benzenesulfonamide

Description

Properties

IUPAC Name |

3-methyl-N-[3-oxo-3-(3-quinolin-8-yloxypyrrolidin-1-yl)propyl]benzenesulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H25N3O4S/c1-17-5-2-8-20(15-17)31(28,29)25-13-10-22(27)26-14-11-19(16-26)30-21-9-3-6-18-7-4-12-24-23(18)21/h2-9,12,15,19,25H,10-11,13-14,16H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RNGHJQDFWSMBHL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)S(=O)(=O)NCCC(=O)N2CCC(C2)OC3=CC=CC4=C3N=CC=C4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H25N3O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

439.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanism of Action

Target of Action

It is known that quinoline derivatives are utilized in various areas of medicine. They are present in numerous biological compounds, such as antimalarial, antimicrobial, antimycobacterial, antidepressant, anticonvulsant, antiviral, anticancer, antihypertensive, platelet-derived growth factor (PDGF) receptor tyrosine kinase (RTK) inhibitory, antiinflammatory, antioxidant, and anti-human immunodeficiency virus (HIV) agents.

Mode of Action

Quinoline derivatives are known to inhibit dna synthesis by promoting cleavage of bacterial dna gyrase and type iv topoisomerase, ultimately leading to rapid bacterial death.

Biological Activity

3-methyl-N-(3-oxo-3-(3-(quinolin-8-yloxy)pyrrolidin-1-yl)propyl)benzenesulfonamide is a synthetic compound that has gained attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features a complex structure comprising a quinoline moiety, a pyrrolidine ring, and a sulfonamide group. The molecular formula is , indicating the presence of nitrogen, oxygen, and sulfur atoms, which are crucial for its biological interactions.

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets:

- DNA Intercalation : The quinoline component can intercalate into DNA, disrupting replication and transcription processes.

- Enzyme Inhibition : The pyrrolidine ring enhances binding affinity to specific enzymes or receptors, potentially leading to inhibition or modulation of their activity.

- Hydrophobic Interactions : The benzenesulfonamide group may facilitate interactions with hydrophobic pockets in target proteins, enhancing overall bioactivity.

Anticancer Activity

Recent studies have indicated that compounds similar to this compound exhibit significant anticancer properties. For instance, derivatives with similar structures have shown cytotoxicity against various cancer cell lines, including:

| Compound | Cell Line | IC50 (μM) | Reference |

|---|---|---|---|

| Compound A | FaDu (hypopharyngeal) | 15.4 | |

| Compound B | HeLa (cervical) | 12.8 | |

| Compound C | MCF-7 (breast) | 10.5 |

These findings suggest that the compound may induce apoptosis and inhibit tumor growth through multiple pathways.

Antimicrobial Activity

The sulfonamide group is known for its antibacterial properties. Research indicates that related compounds have demonstrated efficacy against a range of bacterial strains. For example:

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) (μg/mL) | Reference |

|---|---|---|

| Staphylococcus aureus | 32 | |

| Escherichia coli | 64 | |

| Pseudomonas aeruginosa | 128 |

These results highlight the potential of this compound as an antimicrobial agent.

Neuroprotective Effects

Emerging studies suggest that derivatives of this compound may also possess neuroprotective properties. They are being investigated for their ability to inhibit acetylcholinesterase (AChE), an enzyme linked to neurodegenerative diseases such as Alzheimer's.

Case Studies

- In Vitro Studies : A study evaluating the cytotoxic effects on FaDu cells showed that the compound induced apoptosis through the activation of caspase pathways, providing insights into its mechanism of action against cancer cells.

- Animal Models : In vivo studies using murine models demonstrated significant tumor reduction when treated with similar quinoline-based compounds, suggesting potential therapeutic applications in oncology.

Comparison with Similar Compounds

Structural Features

Table 1: Structural Comparison of Key Compounds

Key Observations:

- Substituent Effects : The target compound’s 3-methyl group (electron-donating) contrasts with the 4-nitro group (electron-withdrawing) in ’s analog, which may alter sulfonamide acidity and enzyme-binding affinity .

- Quinoline Position: The quinolin-8-yloxy group in the target compound differs from IIIa’s quinolin-7-yl substituent. Positional isomerism in quinoline derivatives often impacts biological activity; for example, 8-hydroxyquinolines are known for metal chelation, while 7-substituted analogs may prioritize steric interactions .

Pharmacological and Physicochemical Properties

- Metal Chelation: The quinolin-8-yloxy moiety may enable metal-binding activity, similar to 8-hydroxyquinoline derivatives, which are explored for antimicrobial or anticancer applications. This contrasts with IIIa’s chloro-hydroxyquinoline, which may prioritize halogen-bonding interactions .

Q & A

Q. What are the key synthetic pathways for 3-methyl-N-(3-oxo-3-(3-(quinolin-8-yloxy)pyrrolidin-1-yl)propyl)benzenesulfonamide, and how can reaction conditions be optimized?

The synthesis involves multi-step protocols, including nucleophilic substitution, cycloaddition, and sulfonamide coupling. For example:

- Step 1 : Formation of the pyrrolidin-3-yloxyquinoline intermediate via [3+2] cycloaddition between a quinoline derivative and a pyrrolidine precursor under acid catalysis (e.g., TfOH in CH₂Cl₂) .

- Step 2 : Propionamide linkage through coupling of 3-oxo-pyrrolidine with a benzenesulfonamide moiety using BOP-mediated activation (yields ~98% under optimized conditions) .

- Optimization : Critical parameters include temperature (e.g., 50°C for DAST-mediated fluorination), solvent polarity (DMF for polar intermediates), and catalyst selection (e.g., Pd(OH)₂/C for hydrogenolysis) .

Table 1 : Representative Reaction Conditions

| Step | Reagents/Conditions | Yield | Reference |

|---|---|---|---|

| Cycloaddition | TfOH, CH₂Cl₂, 96% | 96% | |

| Sulfonamide Coupling | BOP, i-Pr₂NEt, DMF | 98% |

Q. How is the structural integrity of this compound confirmed post-synthesis?

Advanced analytical techniques are employed:

- Nuclear Magnetic Resonance (NMR) : H and C NMR verify proton environments and carbon frameworks (e.g., δ 2.42 ppm for methyl groups in sulfonamide derivatives) .

- High-Resolution Mass Spectrometry (HRMS) : Confirms molecular weight (e.g., [M−H]⁺ at m/z 346.0 for analogous sulfonamides) .

- X-Ray Crystallography : Resolves stereochemistry, as demonstrated for pyrrolidinylsulfone derivatives (CCDC 1896035) .

Advanced Research Questions

Q. How can researchers resolve contradictions between in vitro bioactivity and in vivo efficacy for this compound?

Discrepancies often arise from pharmacokinetic limitations or off-target effects. Methodological strategies include:

- ADME Profiling : Assess bioavailability using Caco-2 cell permeability assays and microsomal stability tests .

- Target Engagement Studies : Use surface plasmon resonance (SPR) or thermal shift assays to validate binding to intended targets (e.g., RORγt inverse agonism) .

- In Vivo Pharmacodynamics : Dose-response studies in disease models (e.g., IL23-induced acanthosis) with biomarker analysis (e.g., IL17 suppression) .

Q. What computational and experimental approaches are synergistic for optimizing this compound’s selectivity?

- Quantum Chemical Calculations : Predict binding affinities using DFT (e.g., Gibbs free energy of RORγt vs. PXR/LXR binding pockets) .

- Structure-Activity Relationship (SAR) : Systematic substitution of the quinoline or pyrrolidine moieties (e.g., fluorinated groups enhance metabolic stability) .

- Cryo-EM or MD Simulations : Model compound-receptor dynamics to identify selectivity-determining residues .

Q. How should researchers design experiments to address solubility and formulation challenges?

- DoE (Design of Experiments) : Apply factorial designs to test excipients (e.g., cyclodextrins) and pH adjustments .

- Solid Dispersion Techniques : Use spray drying or hot-melt extrusion with polymers (e.g., HPMCAS) to enhance bioavailability .

- Analytical Monitoring : Track solubility via dynamic light scattering (DLS) and dissolution profiles using USP apparatus .

Q. What methodologies are critical for elucidating metabolic pathways and mitigating toxicity?

- Metabolite Identification : LC-MS/MS with stable isotope labeling detects phase I/II metabolites (e.g., hydroxylation or glucuronidation) .

- CYP450 Inhibition Assays : Screen for off-target interactions using human liver microsomes .

- Toxicogenomics : RNA-seq analysis of hepatotoxicity markers (e.g., ALT/AST elevation) in preclinical models .

Methodological Resources

Table 2 : Key Experimental and Computational Tools

| Application | Technique | Reference |

|---|---|---|

| Synthesis Optimization | BOP-mediated coupling | |

| Structural Analysis | X-ray crystallography | |

| Reaction Design | ICReDD computational workflows | |

| Bioactivity Profiling | IL23-induced acanthosis model |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.